7-Bromopyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
7-Bromopyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 2nd position on the pyridopyrimidine ring
Preparation Methods
The synthesis of 7-Bromopyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of pyrido[3,2-d]pyrimidine followed by amination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent treatment with ammonia or amine derivatives under controlled temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
7-Bromopyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS), ammonia, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromopyrido[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromopyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides . By inhibiting DHFR, the compound can disrupt DNA synthesis and cell proliferation, making it a potential candidate for anticancer therapy. Additionally, it can modulate receptor activity, influencing various biological pathways .
Comparison with Similar Compounds
7-Bromopyrido[3,2-d]pyrimidin-2-amine can be compared with other similar compounds in the pyridopyrimidine family:
7-Bromopyrido[3,2-d]pyrimidin-4-amine: Similar structure but with the amine group at the 4th position.
7-Bromothieno[3,2-d]pyrimidine: Contains a sulfur atom in place of the nitrogen atom in the pyridine ring.
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Features a methyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5BrN4 |
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Molecular Weight |
225.05 g/mol |
IUPAC Name |
7-bromopyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H5BrN4/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H,(H2,9,11,12) |
InChI Key |
TUCNHTICYFRVDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=CN=C(N=C21)N)Br |
Origin of Product |
United States |
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